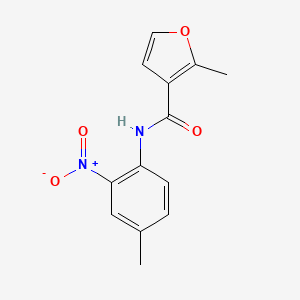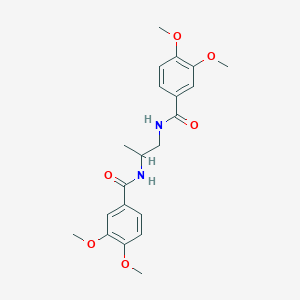
2-(4-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide
Overview
Description
2-(4-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a methoxyphenyl group, and a thiophen-2-ylmethyl substituent. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
2-(4-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then cyclized with a suitable reagent to form the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The quinoline core can be reduced to form a dihydroquinoline derivative.
Substitution: The thiophen-2-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a quinoline-4-carboxylic acid derivative, while reduction of the quinoline core may produce a dihydroquinoline compound.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core is known to intercalate with DNA, disrupting its replication and transcription processes. Additionally, the methoxyphenyl and thiophen-2-ylmethyl groups may enhance the compound’s binding affinity to certain enzymes and receptors, leading to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide
- 2-(4-methoxyphenyl)-3-methylquinoline-4-carboxamide
- 2-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxylic acid
Uniqueness
2-(4-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenyl group enhances its solubility and bioavailability, while the thiophen-2-ylmethyl group contributes to its specificity and potency in biological systems .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-15-21(23(26)24-14-18-6-5-13-28-18)19-7-3-4-8-20(19)25-22(15)16-9-11-17(27-2)12-10-16/h3-13H,14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHTUMRTWUBKHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-butyl-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B4038707.png)

![2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-oxo-1-phenylethyl acetate](/img/structure/B4038717.png)

![N-[3-(4-{3-[(THIOPHEN-2-YL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B4038728.png)
![4-phenyl-3-(3-phenyl-2-quinoxalinyl)-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B4038729.png)
![3-bromo-N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B4038742.png)
![1-(4-bromophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one](/img/structure/B4038748.png)

![N-[2-(3-chlorophenyl)ethyl]-2-phenylcyclopropanecarboxamide](/img/structure/B4038762.png)
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(methoxymethyl)piperidine](/img/structure/B4038771.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide](/img/structure/B4038774.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-chloro-5-nitrobenzamide](/img/structure/B4038779.png)

